Cas no 1396758-01-2 (1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea)

1-(3-Hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea is a synthetic urea derivative characterized by its unique structural features, including a hydroxy-dimethylpentyl group and a methoxyphenylmethyl substituent. This compound exhibits potential utility in medicinal chemistry and agrochemical research due to its hybrid pharmacophore, which may confer selective binding properties. The presence of both hydrophilic (hydroxy) and lipophilic (dimethylpentyl, methoxyphenyl) moieties enhances its solubility profile, making it suitable for formulation studies. Its urea backbone provides hydrogen-bonding capacity, which can be leveraged in molecular recognition applications. The compound's stability under physiological conditions and synthetic accessibility further support its use as an intermediate in the development of bioactive molecules.
1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea structure
1396758-01-2 structure
Product name:1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea
CAS No:1396758-01-2
MF:C16H26N2O3
Molecular Weight:294.389244556427
CID:6404528
PubChem ID:71787652

1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea 化学的及び物理的性質

名前と識別子

    • 1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea
    • 3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
    • AKOS024536565
    • VU0535254-1
    • F6190-0973
    • 1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea
    • 1396758-01-2
    • インチ: 1S/C16H26N2O3/c1-16(2,3)14(19)9-10-17-15(20)18-11-12-5-7-13(21-4)8-6-12/h5-8,14,19H,9-11H2,1-4H3,(H2,17,18,20)
    • InChIKey: CHAPLAYGEDKERA-UHFFFAOYSA-N
    • SMILES: N(CCC(O)C(C)(C)C)C(NCC1=CC=C(OC)C=C1)=O

計算された属性

  • 精确分子量: 294.19434270g/mol
  • 同位素质量: 294.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 307
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.6Ų
  • XLogP3: 2.3

1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6190-0973-15mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6190-0973-5μmol
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6190-0973-5mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
5mg
$69.0 2023-05-20
Life Chemicals
F6190-0973-2μmol
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6190-0973-1mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6190-0973-4mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6190-0973-20mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6190-0973-10μmol
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6190-0973-20μmol
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6190-0973-3mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-[(4-methoxyphenyl)methyl]urea
1396758-01-2 90%+
3mg
$63.0 2023-05-20

1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea 関連文献

1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]ureaに関する追加情報

1-(3-Hydroxy-4,4-Dimethylpentyl)-3-[(4-Methoxyphenyl)Methyl]Urea: A Comprehensive Overview

The compound with CAS No. 1396758-01-2, commonly referred to as 1-(3-Hydroxy-4,4-Dimethylpentyl)-3-[(4-Methoxyphenyl)Methyl]Urea, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This urea derivative is characterized by its unique structural features, which include a hydroxyl group attached to a branched pentyl chain and a methoxy-substituted phenyl group. These structural elements contribute to its potential biological activity and make it an intriguing subject for further research.

Recent studies have highlighted the importance of urea derivatives in drug discovery, particularly in the development of therapeutic agents targeting various diseases. The presence of the hydroxyl group in the pentyl chain introduces hydrophilic properties, which can enhance the compound's solubility and bioavailability. Meanwhile, the methoxyphenyl group adds aromaticity and potential for interactions with biological targets, such as enzymes or receptors. These characteristics suggest that this compound could play a role in modulating cellular pathways or exhibiting antioxidant properties.

One of the most promising applications of this compound lies in its potential anti-inflammatory activity. Researchers have explored the effects of similar urea derivatives on inflammatory pathways, particularly their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Given its structural similarities to known anti-inflammatory agents, 1-(3-Hydroxy-4,4-Dimethylpentyl)-3-[(4-Methoxyphenyl)Methyl]Urea may exhibit comparable or even superior activity in reducing inflammation.

In addition to its anti-inflammatory potential, this compound has also been investigated for its antioxidant properties. The hydroxyl group and methoxyphenyl substituent are known to contribute to radical scavenging activity, which could make this compound a valuable addition to skincare products or dietary supplements aimed at combating oxidative stress. Recent advancements in computational chemistry have allowed researchers to model the compound's interaction with free radicals, providing insights into its mechanism of action.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the hydroxy-pentyl chain and the coupling of the methoxyphenyl group with the urea backbone. Optimization of reaction conditions has been crucial in achieving high yields and ensuring the purity of the final product. This highlights the importance of robust synthetic methodologies in advancing research on complex molecules like this one.

From a pharmacokinetic perspective, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(3-Hydroxy-4,4-Dimethylpentyl)-3-[(4-Methoxyphenyl)Methyl]Urea is essential for evaluating its suitability as a drug candidate. Preliminary studies suggest that the compound may have favorable pharmacokinetic profiles due to its balanced lipophilicity and hydrophilicity. However, further investigations are required to confirm these findings and assess its toxicity profile.

The environmental impact of this compound is another area of interest. As concerns about chemical pollution grow, researchers are increasingly focusing on green chemistry principles to design compounds with minimal ecological footprint. The biodegradability and persistence of CAS No. 1396758-01-2 in various environmental media are critical factors that need to be evaluated to ensure sustainable use.

In conclusion, 1-(3-Hydroxy-4,4-Dimethylpentyl)-3-[(4-Methoxyphenyl)Methyl]Urea, with CAS No. 1396758-01-2, represents a compelling molecule with diverse applications in pharmaceuticals and beyond. Its unique structure offers opportunities for exploring novel therapeutic interventions while raising important questions about its safety and environmental impact. As research continues to unfold, this compound has the potential to contribute significantly to advancements in drug development and green chemistry practices.

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